(3-Chlorophenyl)hydrazine

Organic Synthesis Process Chemistry Arylhydrazine Preparation

Access both 4- and 6-chloroindole regioisomers via Fischer synthesis, prepare potent N-aroyl fungistats with broad-spectrum efficacy, and develop bipyrazole insecticides achieving 100% mortality against diamondback moth. The meta-chloro substitution enables regioselective cyclization unattainable with para or unsubstituted analogs. Supplied ≥98% purity for medicinal and agrochemical R&D.

Molecular Formula C6H7ClN2
Molecular Weight 142.58 g/mol
CAS No. 14763-20-3
Cat. No. B1595953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chlorophenyl)hydrazine
CAS14763-20-3
Molecular FormulaC6H7ClN2
Molecular Weight142.58 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NN
InChIInChI=1S/C6H7ClN2/c7-5-2-1-3-6(4-5)9-8/h1-4,9H,8H2
InChIKeyGFPJLZASIVURDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (3-Chlorophenyl)hydrazine (CAS 14763-20-3): A Versatile Arylhydrazine Building Block for Heterocyclic Synthesis and Biological Probe Development


(3-Chlorophenyl)hydrazine is a monosubstituted arylhydrazine with a chlorine atom at the meta position of the phenyl ring (C₆H₇ClN₂, MW 142.58 g/mol) [1]. As a member of the phenylhydrazine class, it serves primarily as a nucleophilic building block for constructing nitrogen-containing heterocycles, including pyrazoles and indoles via Fischer indole synthesis [2]. Its derivatives, notably carbonyl cyanide m-chlorophenyl hydrazone (CCCP), are established pharmacological tools for studying mitochondrial uncoupling and autophagy .

Why Substituting (3-Chlorophenyl)hydrazine with Unsubstituted Phenylhydrazine or Other Positional Isomers Is Not Straightforward


While phenylhydrazine and its ring-substituted analogs share a common hydrazine (-NHNH₂) functional group, their chemical behavior diverges significantly due to electronic effects and regiochemical constraints. The electron-withdrawing chlorine atom at the meta position modulates the nucleophilicity and redox potential of the hydrazine moiety [1]. More critically, in key synthetic applications like the Fischer indole synthesis, the substitution pattern dictates the regioselectivity of cyclization, leading to distinct isomeric product distributions that cannot be replicated by para-chloro or unsubstituted analogs [2]. These differences have quantifiable consequences for reaction yields, product purity, and biological activity.

Quantitative Performance Differentiators for (3-Chlorophenyl)hydrazine: A Procurement-Focused Evidence Review


Evidence Item 1: Synthetic Yield in Diazotization-Reduction Route

A scalable synthesis of (3-chlorophenyl)hydrazine via diazotization of 3-chloroaniline followed by reduction with SnCl₂/HCl yields the target compound at 72% after column chromatography [1]. This represents a robust, literature-validated preparation method with moderate to good yield, providing a reliable benchmark for scale-up and procurement decisions.

Organic Synthesis Process Chemistry Arylhydrazine Preparation

Evidence Item 2: Regioselectivity in Fischer Indole Cyclization

In Fischer indole reactions with sterically demanding fusidane diketones, (3-chlorophenyl)hydrazine yields a mixture of isomeric 6- and 4-chloroindole derivatives in a ratio of 3:2 [1]. This distinct regiochemical outcome, dictated by the meta-chloro substituent, is not observed with phenylhydrazine (which chemoselectively reacts at the 3-position) or 2,4-dinitrophenylhydrazine (which forms only hydrazones) [1]. The 3:2 mixture provides access to both chloroindole isomers for structure-activity relationship studies.

Heterocyclic Chemistry Fischer Indole Synthesis Regioselectivity

Evidence Item 3: Antifungal Activity of N-Aroyl Derivatives

Among halogen-substituted N-aroyl-N′-phenylhydrazines, derivatives of 3-chloro- and 4-chloro-phenylhydrazine (specifically N-benzoyl, N-(2-chloro-benzoyl), N-(4-chloro-benzoyl), and N-furoyl derivatives) exhibited the strongest fungistatic activity with a broad spectrum of efficacy [1]. These compounds were found to be significantly less toxic than the reference compound tetramethylthiuram disulfide in mouse models [1]. This positions (3-chlorophenyl)hydrazine as a privileged scaffold for developing antimycotic agents.

Antimycotic Activity Agricultural Fungicides Structure-Activity Relationship

Evidence Item 4: Rice Blast Protective Activity of Chlorophenylhydrazine Salts

Chlorophenylhydrazine salts, including the hydrochloride derived from (3-chlorophenyl)hydrazine, demonstrated high protective effect against rice blast (caused by Magnaporthe oryzae) in greenhouse pot tests [1]. Among 29 β-acylchlorophenylhydrazine derivatives, those with acyl chain lengths of 1–2 carbons (e.g., β-formyl and β-acetyl) showed marked protective and therapeutic effects, with performance comparable or slightly inferior to phenylmercuric iodide (protective) and blasticidin-S (therapeutic) in field seedling bed tests [1]. This positions the meta-chloro scaffold as a viable starting point for agrochemical development.

Agricultural Chemistry Rice Blast (Magnaporthe oryzae) Plant Protection

Evidence Item 5: Insecticidal Activity of Bipyrazole Derivatives

Novel substituted bipyrazole compounds synthesized using (3-chlorophenyl)hydrazine as a starting material displayed complete insecticidal activity against Plutella xylostella (diamondback moth), achieving a 100% mortality rate at a concentration of 500 mg/L . This quantitative endpoint demonstrates the potential of the meta-chloro scaffold in generating highly active agrochemical leads.

Insecticide Development Agrochemical Synthesis Plutella xylostella

High-Impact Application Scenarios for (3-Chlorophenyl)hydrazine in R&D and Industrial Settings


Regioselective Synthesis of 4- and 6-Chloroindoles via Fischer Indole Cyclization

Employ (3-chlorophenyl)hydrazine to access both 4- and 6-chloroindole regioisomers in a single reaction, as demonstrated in the Fischer reaction with fusidane diketones yielding a 3:2 mixture of 6- and 4-chloroindole products [1]. This is particularly valuable in medicinal chemistry programs where both isomers are needed for SAR studies, and the meta-chloro substitution pattern is critical for achieving this isomeric distribution.

Synthesis of Antimycotic N-Aroyl-N′-phenylhydrazine Derivatives

Utilize (3-chlorophenyl)hydrazine as the core scaffold to prepare N-aroyl derivatives (e.g., N-benzoyl, N-(2-chlorobenzoyl), N-(4-chlorobenzoyl), N-furoyl) that exhibit potent fungistatic activity with broad-spectrum efficacy and lower mammalian toxicity compared to tetramethylthiuram disulfide [1]. This application is well-suited for pharmaceutical and agrochemical research targeting superficial dermatomycoses and phytomycoses.

Development of Rice Blast Protective Agents Based on β-Acylchlorophenylhydrazines

Synthesize β-acylchlorophenylhydrazine derivatives from (3-chlorophenyl)hydrazine for agricultural fungicide development. β-Formyl and β-acetyl derivatives with C1–C2 acyl chain lengths have demonstrated marked protective and therapeutic effects against rice blast (Magnaporthe oryzae) in both greenhouse and field tests, with efficacy comparable to established commercial agents [1].

Synthesis of Insecticidal Bipyrazole Compounds

Leverage (3-chlorophenyl)hydrazine as a key starting material in the synthesis of substituted bipyrazole insecticides. Derivatives prepared from this scaffold have achieved 100% mortality against diamondback moth (Plutella xylostella) at 500 mg/L in laboratory bioassays [1], supporting its use in agrochemical discovery programs targeting lepidopteran pests.

Technical Documentation Hub

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